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Compound of Interest

Compound Name: 4-(Chloromethyl)-1h-imidazole

CAS No.: 23785-22-0

Cat. No.: B1583533 Get Quote

Part 1: Technical Identity & Physicochemical
Matrix[1]
Compound Identity: 4-(Chloromethyl)-1H-imidazole is a high-reactivity electrophilic

heterocyclic building block.[1] Due to the nucleophilic nature of the imidazole ring and the

electrophilic nature of the chloromethyl group, the free base is inherently unstable and prone to

rapid self-polymerization.[1] Consequently, it is almost exclusively manufactured, stored, and

utilized as its hydrochloride salt.
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Parameter Specification

IUPAC Name 4-(Chloromethyl)-1H-imidazole hydrochloride

Preferred Synonym
5-(Chloromethyl)-1H-imidazole hydrochloride

(Tautomeric equivalent)

Common Synonyms
4-Chloromethylimidazole HCl; 4-

(Chloromethyl)glyoxaline HCl

CAS Number (HCl Salt) 38585-61-4

CAS Number (Free Base) 23785-22-0 (Unstable/Transient)

Molecular Formula C₄H₅ClN₂[1][2][3][4][5] · HCl (C₄H₆Cl₂N₂)

Molecular Weight 153.01 g/mol

Appearance
White to off-white hygroscopic crystalline

powder

Solubility
Soluble in water, methanol, ethanol; Insoluble in

non-polar solvents

Melting Point 140–144 °C (Decomposes)

Part 2: Critical Stability & Handling (The "Self-
Alkylation" Paradox)[1]
Expert Insight: The most critical technical aspect of this compound is its autocatalytic instability

in its free base form.

The Mechanism of Instability
In the free base form, the imidazole nitrogen (N-3) acts as a nucleophile, while the chloromethyl

carbon (C-alpha) is a potent electrophile.[1] In the absence of acid, an intermolecular SN2

reaction occurs where the imidazole nitrogen of one molecule attacks the chloromethyl group

of another.

Result: Formation of insoluble poly-imidazole polymers.[1]
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Prevention: Maintaining the compound as the hydrochloride salt protonates the imidazole

nitrogen (forming the imidazolium ion), effectively "deactivating" its nucleophilicity while

preserving the electrophilic utility of the chloromethyl group.

Storage Protocol:

Temperature: -20°C (Long-term) or 2-8°C (Short-term).[1]

Atmosphere: Store under Argon or Nitrogen. The compound is hygroscopic; moisture

induces hydrolysis to 4-(hydroxymethyl)imidazole.[1]

Part 3: Synthesis & Manufacturing Protocol
Methodology: Deoxychlorination of 4-(Hydroxymethyl)imidazole.[1] Rationale: This pathway

offers the highest purity profile compared to direct chloromethylation of 4-methylimidazole,

minimizing regioisomeric byproducts.[1]

Step-by-Step Laboratory Protocol
Reagents:

4-(Hydroxymethyl)imidazole hydrochloride (Starting Material)[1][6]

Thionyl Chloride (SOCl₂ - Reagent & Solvent)[1]

Ethanol/Ether (Work-up solvents)[1]

Workflow:

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and a

CaCl₂ drying tube (or N₂ line).

Addition: Charge the flask with 4-(hydroxymethyl)imidazole HCl (10.0 g).

Reagent Introduction: Carefully add Thionyl Chloride (30 mL) dropwise at 0°C. Caution:

Exothermic reaction with HCl gas evolution.
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Reaction: Once addition is complete, heat the mixture to reflux (75°C) for 2–3 hours. The

suspension will typically dissolve to form a clear solution, then reprecipitate the product.

Work-up:

Cool the reaction mixture to room temperature.

Remove excess SOCl₂ under reduced pressure (rotary evaporator with a caustic trap).

Triturate the residue with cold anhydrous diethyl ether or acetone to remove impurities.

Isolation: Filter the white crystalline solid under nitrogen atmosphere.

Drying: Dry in a vacuum desiccator over P₂O₅.

Self-Validating Checkpoint:

Purity Check: Dissolve a small sample in D₂O for ¹H NMR.

Target Signal: Look for the disappearance of the CH₂-OH signal (~4.6 ppm) and the

appearance of the CH₂-Cl signal (~4.8-5.0 ppm).[1]

Part 4: Reaction Mechanisms & Visualizations[1]
Diagram 1: Synthesis & Instability Pathway
This diagram illustrates the conversion from the alcohol to the chloride and visually

demonstrates the self-alkylation risk of the free base.[1]
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Caption: Synthesis pathway via thionyl chloride and the critical stability cycle between the

stable HCl salt and the unstable free base.

Diagram 2: Medicinal Chemistry Application (Cimetidine
Precursor)
4-(Chloromethyl)imidazole is a key intermediate in the synthesis of H2-receptor antagonists like

Cimetidine.[1]
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Caption: Application of 4-(chloromethyl)imidazole in the synthesis of the H2-blocker Cimetidine

via nucleophilic substitution.[1]

Part 5: Applications in Drug Development[1][7][8]
Histamine H2-Receptor Antagonists
The chloromethyl moiety serves as a "warhead" for attaching the imidazole ring to sulfur-

containing linkers.[1]

Mechanism: SN2 displacement of the chloride by cysteamine.
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Key Drug:Cimetidine.[7]

Alpha-2 Adrenergic Agonists
Used in the synthesis of veterinary sedatives such as Medetomidine and Detomidine.[1]

Role: The imidazole ring is alkylated or coupled to form the core pharmacophore.

Protein Engineering (Cross-linking)
The compound is used to introduce imidazole functionalities onto protein surfaces (via cysteine

residues) to create artificial active sites or to modulate pH sensitivity.

Part 6: Safety & Toxicology Profile
Hazard Classification:

Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).

Acute Toxicity: Harmful if swallowed.[8]

Sensitization: Potential skin sensitizer.[9]

Handling Precautions:

Moisture Control: Always handle in a fume hood with low humidity. Hydrolysis releases HCl

gas and deactivates the compound.

Neutralization: Never neutralize the salt to the free base unless immediately reacting it in

situ. The exotherm and polymerization risk are high.

PPE: Double nitrile gloves, lab coat, and chemical safety goggles are mandatory.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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